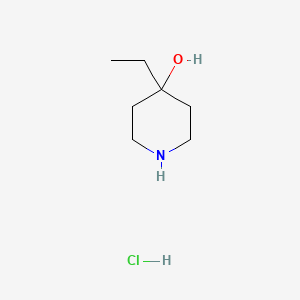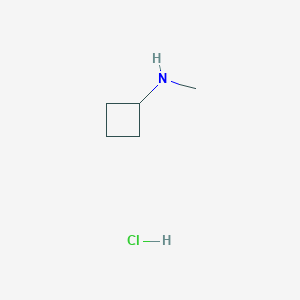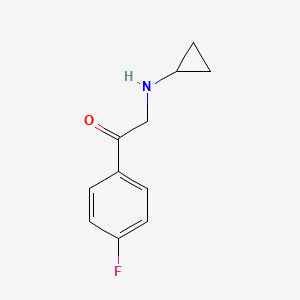
2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone
Descripción general
Descripción
2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolite Interactions and Biotransformation
One major application of 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethanone is in the context of its metabolite interactions, particularly related to prasugrel, an antiplatelet agent. The biotransformation of prasugrel involves the formation of this compound, which subsequently undergoes cytochrome P450-mediated metabolism. The study by Rehmel et al. (2006) emphasizes the role of this compound in the formation of active metabolites responsible for platelet aggregation inhibition (Rehmel et al., 2006).
Photochemistry and Crystal Structures
The compound also finds significance in the study of photochemistry and crystal structures. A study by Fu et al. (1998) on the photochemistry of α-adamantylacetophenones, which include 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone, a closely related compound, highlights the stable conformations and photostability in solid states, offering insights into molecular behavior under light exposure (Fu et al., 1998).
Synthesis of Pharmaceuticals
This chemical also plays a role in the synthesis of pharmaceutical compounds. For instance, its derivative, (S)-(-)-1-(4-fluorophenyl)ethanol, is an intermediate in synthesizing CCR5 chemokine receptor antagonists, potentially protective against HIV infection, as explored in a study published in ChemChemTech (2022) (ChemChemTech, 2022).
Antimicrobial Activity
Another application lies in its potential for antimicrobial activity. A study by Ponnuchamy et al. (2014) synthesized novel hybrid arylidene thiazolidine-2,4-diones using this compound and evaluated them for antimycobacterial activity, demonstrating moderate to good efficacy (Ponnuchamy et al., 2014).
Antioxidant Properties
In the realm of antioxidant research, a series of derivatives synthesized from this compound showed promising antioxidant activity, as investigated by Ghanbari Pirbasti et al. (2016) in the Journal of Sulfur Chemistry (Ghanbari Pirbasti et al., 2016).
Propiedades
IUPAC Name |
2-(cyclopropylamino)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-9-3-1-8(2-4-9)11(14)7-13-10-5-6-10/h1-4,10,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPHYYHQPSZWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




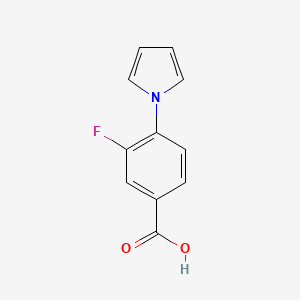

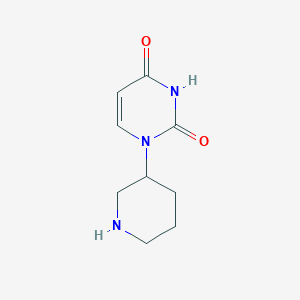
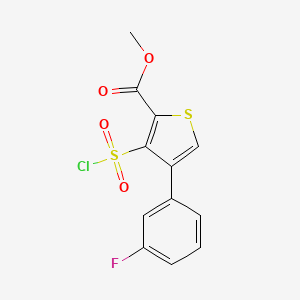
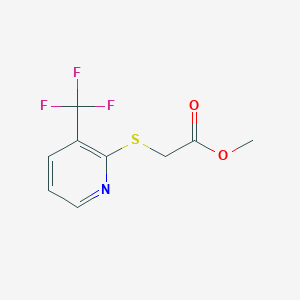
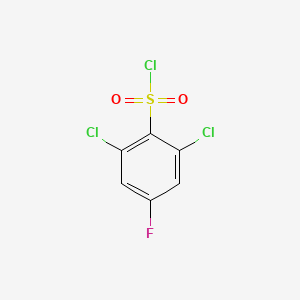
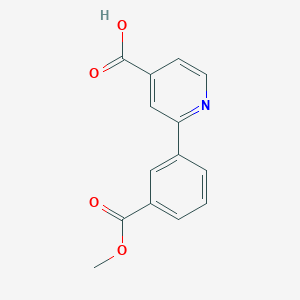
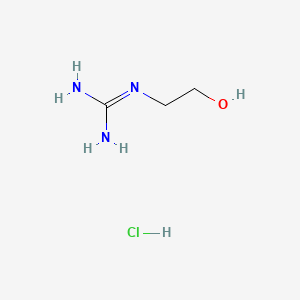
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)

